

Applications of Z-D-Ser(TBu)-OH in Drug Discovery: A Detailed Guide

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Compound of Interest		
Compound Name:	Z-D-Ser(TBu)-OH	
Cat. No.:	B554292	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Z-D-Ser(TBu)-OH, or N-alpha-Benzyloxycarbonyl-O-tert-butyl-D-serine, is a crucial protected amino acid derivative utilized extensively in the field of drug discovery, primarily as a fundamental building block in the chemical synthesis of peptides. Its unique structural characteristics, featuring a benzyloxycarbonyl (Z) protecting group on the alpha-amino group and a tert-butyl (tBu) group protecting the hydroxyl side chain of D-serine, make it an invaluable tool in the construction of complex peptide-based therapeutics.

The primary application of **Z-D-Ser(TBu)-OH** lies in its incorporation into peptide sequences through Solid-Phase Peptide Synthesis (SPPS) or solution-phase synthesis. The orthogonal protecting groups (Z and tBu) allow for selective deprotection and controlled peptide chain elongation, which is essential for creating peptides with specific biological activities. While **Z-D-Ser(TBu)-OH** itself is not a therapeutic agent, it is a critical component in the synthesis of peptides that are investigated for a wide range of diseases, including cancer and metabolic disorders.

Key Applications in Drug Discovery:

 Synthesis of Therapeutic Peptides: Z-D-Ser(TBu)-OH is a key ingredient in the synthesis of peptide drug candidates. These synthetic peptides can act as agonists or antagonists of



biological receptors, inhibit enzyme activity, or disrupt protein-protein interactions, offering therapeutic potential in various diseases.

- Cancer Research: In oncology, peptides synthesized using Z-D-Ser(TBu)-OH can be
 designed to target cancer cells specifically. These peptides can function as tumor-homing
 ligands to deliver cytotoxic agents directly to the tumor site, minimizing off-target effects.[1][2]
 Additionally, they can act as modulators of signaling pathways involved in cancer
 progression.
- Metabolic Disease Research: Researchers utilize Z-D-Ser(TBu)-OH to synthesize peptides
 that mimic or inhibit the action of natural hormones involved in metabolism.[3] For example,
 synthetic analogs of glucagon-like peptide-1 (GLP-1) are used in the treatment of type 2
 diabetes to enhance insulin secretion and regulate blood sugar levels.[4]
- Development of Peptide-Based Diagnostics and Theranostics: Peptides containing D-serine residues can be developed as imaging agents for diagnostic purposes or as theranostic agents that combine diagnostic and therapeutic capabilities.[5]

Chemical Properties of Z-D-Ser(TBu)-OH

Property	Value	
CAS Number	65806-90-8	
Molecular Formula	C15H21NO5	
Molecular Weight	295.33 g/mol	
Appearance	White to off-white powder	
Solubility	Soluble in organic solvents like DMF, DCM	

Experimental Protocols

The following protocols provide a generalized methodology for the use of **Z-D-Ser(TBu)-OH** in Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS)

Methodological & Application





This protocol outlines the manual synthesis of a peptide on a solid support resin using **Z-D-Ser(TBu)-OH**.

- 1. Resin Swelling:
- Place the desired amount of resin (e.g., Rink Amide resin, 0.1 mmol) in a reaction vessel.
- Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.
- Drain the DMF.
- 2. N-alpha-Deprotection (if starting from a pre-loaded resin with a protected amino acid):
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate for 5-10 minutes.
- Drain the solution and repeat the piperidine treatment for another 15-20 minutes.
- Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
- 3. Amino Acid Coupling (Incorporation of **Z-D-Ser(TBu)-OH**):
- Dissolve **Z-D-Ser(TBu)-OH** (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
- Add an activator base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- To ensure complete coupling, perform a Kaiser test. A negative result (yellow beads)
 indicates successful coupling. If the test is positive (blue beads), the coupling step should be
 repeated.
- 4. Capping (Optional):
- To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.
- Wash the resin with DMF.
- 5. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.







6. Cleavage and Deprotection:

- After the final amino acid has been coupled, wash the resin with dichloromethane (DCM) and dry it under vacuum.
- Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water,
 2.5% triisopropylsilane) for 2-4 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups, including the tBu group from the serine residue.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

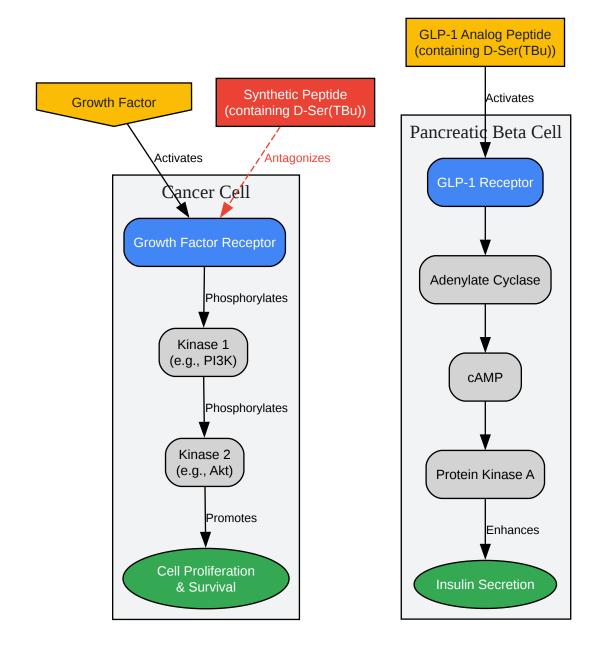
7. Purification:

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Manual Solid-Phase Peptide Synthesis







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